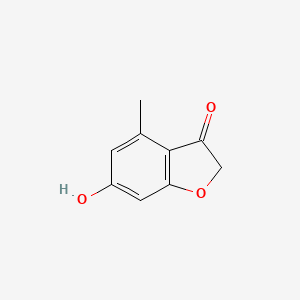

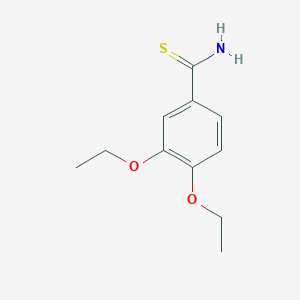

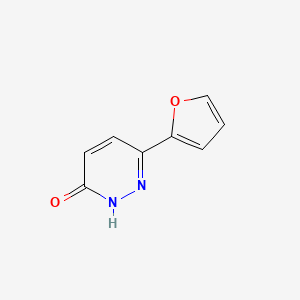

![molecular formula C7H8BrNS B1336267 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole CAS No. 438568-89-9](/img/structure/B1336267.png)

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole

Übersicht

Beschreibung

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole (BTHZ) is a heterocyclic compound that has been widely studied in recent years due to its potential applications in various scientific fields. BTHZ is a derivative of benzothiazole and is composed of three fused aromatic rings and one nitrogen atom. It has been used in the synthesis of various organic compounds, and its structure has been used to study the effects of substituents on the properties of the compound. Furthermore, BTHZ has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole Applications

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Dual Kinase Inhibition: This compound has been utilized in the design and synthesis of novel dual kinase inhibitors targeting CK2 and GSK3β . These kinases are involved in the phosphorylation of the tumor suppressor protein PTEN, leading to its deactivation. By inhibiting both kinases, the compound contributes to preventing PTEN deactivation, which is a crucial step in cancer progression.

Antimicrobial and Antifungal Activities: Derivatives of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole have been synthesized and screened for their antimicrobial and antifungal activities . These properties make it a valuable scaffold for developing new drugs to combat infectious diseases.

DNA Gyrase B Inhibition: The compound has been part of a theoretical-experimental study as an inhibitor of bacterial DNA gyrase B (GyrB) . GyrB is an essential enzyme for bacterial DNA replication, and its inhibition can lead to the development of new antibacterial agents.

Anticancer Activity: Newly synthesized heterocyclic compounds based on 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole have been evaluated against anticancer cell lines . The compound’s derivatives have shown activity in inhibiting c-Met enzymatic activity and tyrosine kinases, which are important targets in cancer therapy.

Neuroprotective Drug Development: The thiazole ring, which is part of the compound’s structure, is known for its neuroprotective properties . This makes 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole a potential starting point for the development of drugs aimed at protecting nerve cells from damage or degeneration.

Antitumor and Cytotoxic Drug Molecules: Thiazole derivatives, including those derived from 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole, have been observed to possess antitumor and cytotoxic activities . This highlights its potential in the design of new chemotherapeutic agents.

Chemical Reaction Accelerators: The compound’s structure is conducive to being used as a chemical reaction accelerator . This application is particularly useful in various industrial and laboratory chemical synthesis processes.

Vitamin B1 Analog Synthesis: Given that the thiazole ring is naturally found in Vitamin B1 (thiamine), 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole could be used in the synthesis of Vitamin B1 analogs . These analogs may have applications in nutrition and treatment of Vitamin B1 deficiency.

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole is bacterial DNA gyrase . DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in the replication of DNA .

Mode of Action

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole interacts with its targets by inhibiting the activity of DNA gyrase and topoisomerase IV . This inhibition leads to the prevention of DNA replication, thereby inhibiting the growth and proliferation of bacteria .

Biochemical Pathways

The action of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding and supercoiling of DNA, which are crucial steps in DNA replication . This results in the cessation of bacterial growth and proliferation .

Result of Action

The molecular and cellular effects of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole’s action result in the inhibition of bacterial growth and proliferation . By preventing DNA replication, the compound effectively halts the life cycle of the bacteria, leading to their eventual death .

Action Environment

The action, efficacy, and stability of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C for optimal stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also impact the compound’s action and efficacy.

Eigenschaften

IUPAC Name |

2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKVOUATOUMFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431848 | |

| Record name | 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole | |

CAS RN |

438568-89-9 | |

| Record name | 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

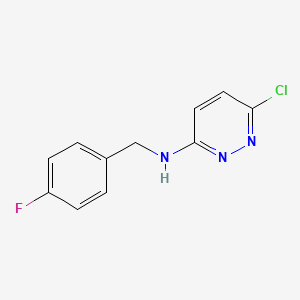

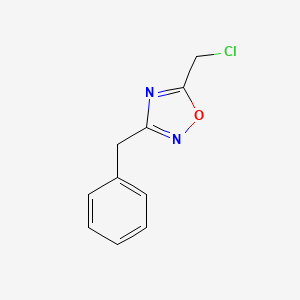

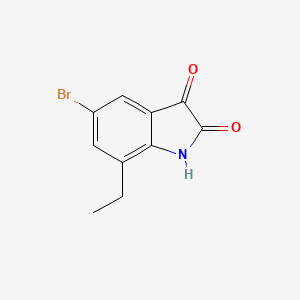

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

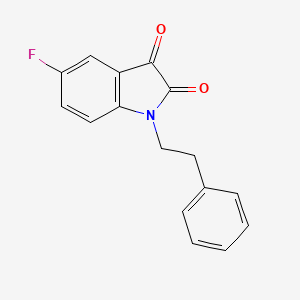

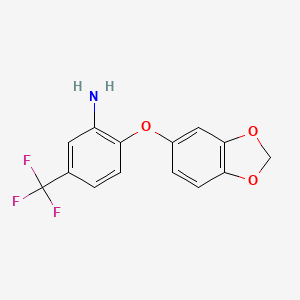

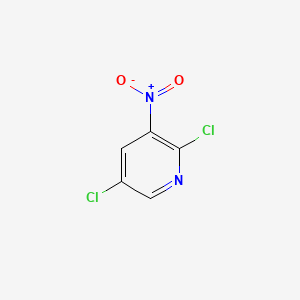

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

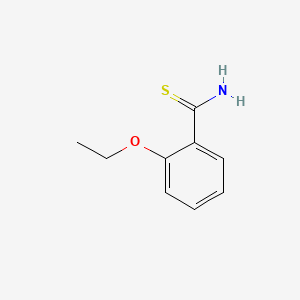

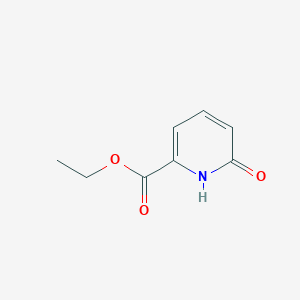

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)